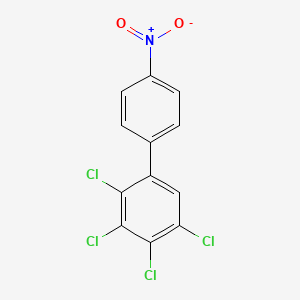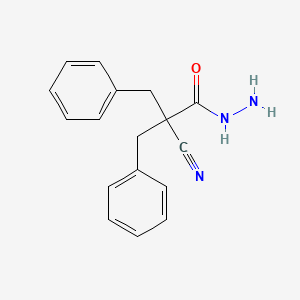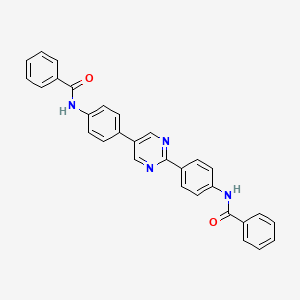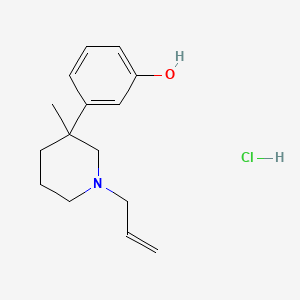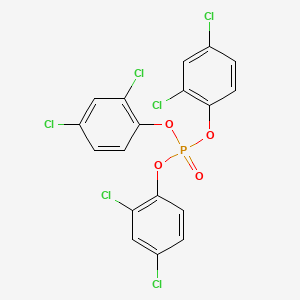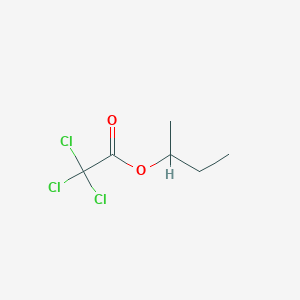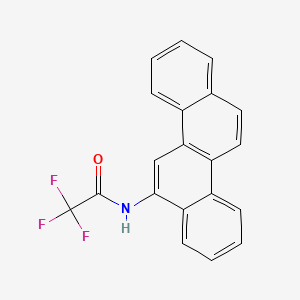
n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound that features a chrysene moiety linked to a trifluoroacetamide group. Chrysene is a polycyclic aromatic hydrocarbon known for its stability and unique electronic properties, while the trifluoroacetamide group introduces fluorine atoms, which can significantly alter the compound’s reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide typically involves the reaction of chrysene derivatives with trifluoroacetic anhydride in the presence of a suitable base. For example, a common method involves heating a mixture of 6-aminochrysene and trifluoroacetic anhydride in an anhydrous solvent such as toluene under nitrogen atmosphere . The reaction is usually carried out at elevated temperatures (around 110°C) for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The chrysene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The trifluoroacetamide group can be reduced to form amines or other reduced products.
Substitution: The aromatic rings in the chrysene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chrysene moiety can yield chrysenequinone, while reduction of the trifluoroacetamide group can produce the corresponding amine derivative.
科学研究应用
n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide has several scientific research applications, including:
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins, due to its aromatic structure and fluorine content.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with enhanced stability and bioavailability.
作用机制
The mechanism of action of n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets through its aromatic and fluorinated groups. The chrysene moiety can intercalate into DNA, potentially disrupting its function, while the trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
6-(Trifluoroacetamido)chrysene: Similar structure but lacks the trifluoroacetamide group.
6-(Bromoacetamido)chrysene: Contains a bromoacetamide group instead of trifluoroacetamide.
6-(Methoxyacetamido)chrysene: Features a methoxyacetamide group in place of trifluoroacetamide.
Uniqueness
n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets .
属性
CAS 编号 |
50514-49-3 |
|---|---|
分子式 |
C20H12F3NO |
分子量 |
339.3 g/mol |
IUPAC 名称 |
N-chrysen-6-yl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C20H12F3NO/c21-20(22,23)19(25)24-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H,(H,24,25) |
InChI 键 |
LJGJMCASWROFLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine](/img/structure/B14166793.png)

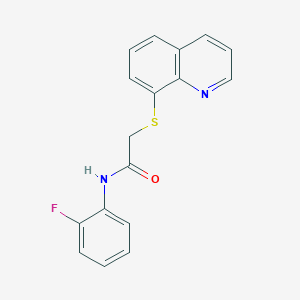
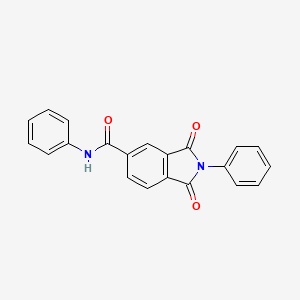
![2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14166801.png)

